N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide
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Overview
Description
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Formation of Piperidine Derivative: The synthesis of the piperidine ring, which is then coupled with the sulfonylated aromatic compound.
Acetamide Formation: The final step involves the formation of the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.
Comparison with Similar Compounds
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide: can be compared with other sulfonyl and nitro-containing compounds, such as:
Uniqueness:
- The presence of the piperidine ring in this compound imparts unique chemical properties and reactivity compared to similar compounds with different heterocyclic rings. This can influence its biological activity and potential applications.
Properties
CAS No. |
64354-43-4 |
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Molecular Formula |
C14H17N3O5S |
Molecular Weight |
339.37 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-2-nitro-2-piperidin-2-ylideneacetamide |
InChI |
InChI=1S/C14H17N3O5S/c1-10-5-7-11(8-6-10)23(21,22)16-14(18)13(17(19)20)12-4-2-3-9-15-12/h5-8,15H,2-4,9H2,1H3,(H,16,18) |
InChI Key |
BFJCDEFHZVHDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=C2CCCCN2)[N+](=O)[O-] |
Origin of Product |
United States |
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